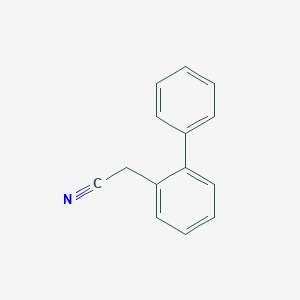

2-Biphenylacetonitrile

描述

Overview of Nitrile Chemistry in Organic Synthesis

Nitriles, also known as cyanides, are a class of organic compounds defined by the presence of a cyano (-C≡N) functional group. numberanalytics.comallen.in This group consists of a carbon atom triple-bonded to a nitrogen atom, which imparts unique reactivity. allen.infiveable.me

Structure and Properties: The carbon-nitrogen triple bond makes the nitrile group highly polar and linear in geometry. numberanalytics.comfiveable.me This polarity results in nitriles generally having higher boiling points than alkanes of similar molecular weight due to dipole-dipole interactions. numberanalytics.com They are often soluble in polar solvents. allen.in While less polar than carboxylic acids, the carbon atom in the cyano group is more electrophilic. fiveable.me

Synthesis and Reactivity: Nitriles are crucial intermediates in organic synthesis because they can be converted into a variety of other functional groups. numberanalytics.com Common methods for synthesizing nitriles include:

Nucleophilic Substitution: Reacting an alkyl halide with a cyanide ion (typically from NaCN or KCN) is a common method to introduce the nitrile group and extend a carbon chain by one atom. allen.inebsco.compearson.com

Dehydration of Amides: Primary amides can be dehydrated using agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) to form nitriles. numberanalytics.comebsco.com

From Aldehydes and Ketones: These can be converted to cyanohydrins, which can then be further transformed. ebsco.com

The reactivity of the nitrile group allows for several important transformations:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides. allen.inebsco.com

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me

Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones after a hydrolysis step. fiveable.me

Because of this versatility, nitriles are integral to the synthesis of pharmaceuticals, agrochemicals, and materials like synthetic rubbers and acrylic plastics. numberanalytics.comallen.in

Significance of Biphenyl-Containing Compounds in Chemical Science

Biphenyl (B1667301) consists of two phenyl rings connected by a single carbon-carbon bond. wikipedia.orgbiosynce.com While biphenyl itself is a fairly non-reactive neutral molecule, its derivatives are of great importance in numerous scientific and industrial fields. arabjchem.orgrsc.org Functionalization is required to make the biphenyl structure a reactive intermediate for synthesizing other compounds. rsc.org

Biphenyl derivatives are fundamental scaffolds in medicinal chemistry, appearing in many natural products and marketed drugs. rsc.org The biphenyl moiety can influence a drug's biological activity, solubility, and metabolic stability. biosynce.com Examples of therapeutic areas where biphenyl structures are significant include:

Antihypertensive agents arabjchem.org

Anti-inflammatory drugs biosynce.comrsc.org

Anticancer agents biosynce.com

Antimicrobial and antifungal compounds arabjchem.org

Beyond pharmaceuticals, biphenyls are used to produce a wide array of products, including agricultural chemicals, liquid crystals for displays (LCDs), and fluorescent layers in organic light-emitting diodes (OLEDs). wikipedia.orgrsc.org The development of efficient synthesis methods, particularly cross-coupling reactions like the Suzuki-Miyaura reaction, has significantly broadened the applications of biphenyl compounds. wikipedia.orgbiosynce.com

Current Research Landscape of 2-Biphenylacetonitrile

This compound serves as a key intermediate and reactant in various modern organic synthesis research projects. Its structure combines the reactivity of the nitrile group with the specific steric and electronic properties of the biphenyl scaffold.

Recent research highlights its utility in complex chemical transformations. For instance, this compound has been used as an efficient substrate in reactions involving silicon compounds. In one study, it participated in an enamination reaction with hydrido-benzosiloles, resulting in the formation of complex tricyclic silicon-heterocyclic compounds. researchgate.netgoettingen-research-online.deresearchgate.net This reaction proceeds through an oxidative addition across a silicon-silicon bond, followed by hydrogen migration. researchgate.netgoettingen-research-online.de

The compound is also a precursor in the synthesis of biologically active molecules. Researchers have employed 4-biphenylacetonitrile (B151210), an isomer of this compound, in the creation of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are investigated for their potential as anticancer agents. rsc.org In this synthesis, the biphenylacetonitrile is condensed with an aldehyde to form an intermediate that is then cyclized. rsc.org Similarly, various substituted biphenylacetonitriles have been used to synthesize novel diarylpyrimidine (DAPY) analogues as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

The reactivity of the acetonitrile (B52724) portion of the molecule is central to its utility. The hydrogen atoms on the carbon adjacent to the cyano group (the α-carbon) are acidic enough to be removed by a base, allowing the molecule to act as a nucleophile in alkylation and condensation reactions. google.com This reactivity is harnessed to build more elaborate molecular frameworks.

Below is a table summarizing some recent research applications of biphenylacetonitriles.

| Research Area | Role of Biphenylacetonitrile | Reactants/Reagents | Product Type | Ref |

| Organosilicon Chemistry | Substrate for enamination | Hydrido-benzosiloles, Toluene | Tricyclic Si-heterocycles | researchgate.net, goettingen-research-online.de |

| Medicinal Chemistry | Precursor | 4-Chloro-5-formyl-2-(phenylamino)pyrimidine, Sodium hydride | Pyrido[2,3-d]pyrimidine derivatives (potential anticancer agents) | rsc.org |

| Medicinal Chemistry | Key Intermediate | Arylboronic acids, PdCl₂, KOH | Diarylpyrimidine analogues (potential HIV-1 NNRTIs) | nih.gov |

| Organic Synthesis | Reactant in condensation | 9-Anthraldehyde, NaOH, Methanol | 2-(Biphenyl-4-yl)-3-(anthracen-9-yl)acrylonitrile | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-(2-phenylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYPDPJNPRIPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319003 | |

| Record name | 2-Biphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19853-10-2 | |

| Record name | 19853-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Biphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19853-10-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Biphenylacetonitrile and Its Derivatives

Classical Approaches to 2-Biphenylacetonitrile Synthesis

Classical synthetic methods, while sometimes superseded by modern catalytic reactions, form the foundational basis for the synthesis of many organic compounds, including biphenylacetonitrile derivatives. These methods often involve fundamental organic reactions such as hydrolysis and condensation.

The hydrolysis of nitriles is a fundamental and well-established method for the synthesis of carboxylic acids. This transformation can be applied to biphenylacetonitrile isomers, such as 4-biphenylacetonitrile (B151210), to yield the corresponding biphenylacetic acid derivatives. The process involves the reaction of the carbon-nitrogen triple bond with water and can be effectively carried out under either acidic or basic conditions. libretexts.orglibretexts.org

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com

Alternatively, alkaline hydrolysis involves heating the nitrile with a base such as sodium hydroxide (B78521) solution. libretexts.org This pathway leads to the formation of a carboxylate salt and ammonia (B1221849). libretexts.org To obtain the final carboxylic acid, the resulting mixture must be acidified with a strong acid to protonate the carboxylate ion. libretexts.org

Both methods are effective for converting the cyano group into a carboxylic acid, providing a direct route to biphenylacetic acid derivatives from their corresponding nitriles.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound in the presence of a weak base catalyst. wikipedia.orgjocpr.comnih.govsciensage.info This reaction is widely used in the synthesis of α,β-unsaturated compounds and various heterocyclic systems. wikipedia.orgjocpr.com

In the context of this compound derivatives, a Knoevenagel condensation can be employed by reacting a substituted biphenyl (B1667301) aldehyde with an active methylene compound containing a nitrile group, such as malononitrile or cyanoacetic acid. The reaction is typically catalyzed by a weak base like piperidine, pyridine, or ammonium acetate, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. wikipedia.orgjocpr.com This enolate then attacks the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final condensed product, often an α,β-unsaturated nitrile. wikipedia.org

The general mechanism involves:

Deprotonation of the active methylene compound by the base.

Nucleophilic addition of the resulting carbanion to the aldehyde's carbonyl group.

Proton transfer to form a β-hydroxy intermediate.

Elimination of a water molecule to form the C=C double bond.

This strategy provides a reliable method for synthesizing derivatives of this compound that are functionalized at the α-carbon position with a double bond, which can be further modified if desired. The reaction conditions are generally mild, and a variety of solvents, including water and acetonitrile (B52724), or even solvent-free conditions, can be utilized. jocpr.com

Table 1: Catalysts and Conditions for Knoevenagel Condensation

| Catalyst Type | Examples | Typical Solvents | Key Advantages |

| Homogeneous Bases | Piperidine, Pyridine, Ammonium Acetate jocpr.com | Ethanol, Acetonitrile, Water jocpr.com | Effective catalysis, mild conditions. |

| Lewis Acids | CuCl₂, LaCl₃, ZnCl₂ jocpr.com | Typically solvent-free jocpr.com | Can drive reactions under solventless conditions. |

| Heterogeneous Catalysts | Selenium promoted ZrO₂ jocpr.com | Water, Acetonitrile, Solvent-free jocpr.com | Easy separation and reusability of the catalyst. jocpr.com |

Advanced and Catalytic Synthetic Routes

Modern organic synthesis heavily relies on advanced, catalytic methods that offer high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of biaryl compounds like this compound.

Palladium-catalyzed reactions have become indispensable tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are prime examples of such transformations that are relevant to the synthesis of biphenyl structures and their precursors.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, making it ideal for the synthesis of biaryl scaffolds. nih.govgre.ac.ukacs.org The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. gre.ac.uk This method is noted for its mild reaction conditions, commercial availability of reagents, and high tolerance for a wide range of functional groups. nih.gov

To synthesize this compound, two primary Suzuki-Miyaura strategies can be envisioned:

Coupling of a (2-halophenyl)acetonitrile with phenylboronic acid.

Coupling of 2-halobiphenyl with a cyanomethyl-containing organoboron reagent.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two aryl groups on the palladium center couple, forming the biaryl product and regenerating the palladium(0) catalyst.

A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction yield and scope. nih.gov The choice of solvent can be critical, with mixtures like ethanol/water often providing good results. nih.gov

Table 2: Typical Components of a Suzuki-Miyaura Reaction for Biaryl Synthesis

| Component | Examples | Function |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(OH)₂ nih.govlibretexts.org | Facilitates the catalytic cycle. |

| Ligand | Triphenylphosphine (PPh₃), SPhos acs.org | Stabilizes the palladium center and influences reactivity. |

| Organoboron Reagent | Phenylboronic acid, Arylboronic acid pinacol esters gre.ac.uk | Source of one aryl group. |

| Organohalide | Aryl bromides, Aryl iodides nih.gov | Source of the second aryl group. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, DMF, Ethanol/Water nih.gov | Solubilizes reactants and influences reaction rate. |

The Sonogashira cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. wikipedia.orgorganic-chemistry.org While it does not directly form the biphenylacetonitrile structure, it is invaluable for synthesizing key precursors or analogues containing alkyne functionalities.

For instance, a halobiphenyl could be coupled with a protected cyano-alkyne. The resulting biphenylalkyne could then be selectively reduced to afford the desired this compound. The reaction is known for its mild conditions, often proceeding at room temperature, and its compatibility with a diverse array of functional groups. wikipedia.orgresearchgate.net

The catalytic mechanism is thought to involve two interconnected cycles: a palladium cycle similar to that in other cross-coupling reactions and a copper cycle. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) intermediate. Copper-free variations of the Sonogashira reaction have also been developed. organic-chemistry.org

The versatility of the Sonogashira coupling makes it a strategic tool in multi-step syntheses where an alkyne moiety can serve as a handle for further chemical transformations en route to complex targets like derivatives of this compound.

Iridium-Catalyzed Transformations

Iridium catalysts have emerged as powerful tools in organic synthesis, particularly for C-C bond formation. One notable application is in the selective monoalkylation of arylacetonitriles through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This atom-economical process utilizes primary alcohols as alkylating agents, with water as the only byproduct.

In a representative transformation, an arylacetonitrile reacts with a primary alcohol in the presence of a catalytic amount of an iridium complex, such as [Cp*IrCl₂]₂, and a base like potassium hydroxide (KOH). The reaction can be effectively conducted under solvent-free conditions, often accelerated by microwave irradiation, which significantly reduces reaction times. This method is applicable to a range of substituted arylacetonitriles and various primary alcohols, including bis- and tris-primary alcohols, consistently affording the desired α-alkylated arylacetonitriles in high yields acs.orgacs.org.

The catalytic cycle is proposed to begin with the iridium-catalyzed dehydrogenation of the primary alcohol to form an aldehyde. Concurrently, the arylacetonitrile is deprotonated by the base to form a nucleophilic carbanion. This carbanion then undergoes a Knoevenagel condensation with the in-situ generated aldehyde to form an α,β-unsaturated nitrile intermediate. The final step involves the hydrogenation of this intermediate by the iridium-hydride species, which was formed during the initial alcohol dehydrogenation, to yield the α-alkylated nitrile product and regenerate the iridium catalyst acs.org.

Another advanced strategy involves the synergistic combination of iridium photoredox catalysis with nickel cross-coupling. This dual catalytic system enables the formation of C(sp³)–C(sp²) bonds. While direct application to simple nitriles is still an expanding area, this methodology has been successfully used for the α-arylation of related compounds, such as chiral α-aminomethyltrifluoroborates derived from amino acids, with a variety of aryl and heteroaryl halides nih.govnih.gov. The process involves the generation of a radical at the α-position by the excited iridium photocatalyst, which then engages in a nickel-catalyzed cross-coupling cycle to form the new C-C bond nih.gov.

Furthermore, iridium-catalyzed C-H borylation of arenes provides an indirect route to arylacetonitrile derivatives. In this sequential process, an arene is first borylated using an iridium catalyst. The resulting arylboronic ester can then participate in a subsequent palladium-catalyzed cross-coupling reaction with a suitable partner to introduce other functional groups msu.edu.

Silicon-Mediated Enamination of Nitriles

Silicon-mediated transformations offer unique pathways for the functionalization of nitriles. The enamination of nitriles bearing α-hydrogens can be achieved through the interaction with specific silicon compounds, leading to the formation of enamines, which are versatile synthetic intermediates.

Recent studies have shown that compounds featuring a silicon(II)/silicon(IV) donor-acceptor interaction can facilitate the enamination of α-H-bearing nitriles. This reaction proceeds to yield complex tricyclic compounds. The mechanism of this transformation has been elucidated through detailed experimental and computational studies.

Oxidative Addition and Hydrogen Migration Mechanisms

The mechanistic pathway for silicon-mediated enamination involves several key steps. The reaction is initiated by the oxidative addition of the α-C-H bond of the nitrile to the silylene (silicon(II)) center. This is followed by a hydrogen shift or migration event.

Specifically, the process involves an H-shift occurring during the oxidative addition at the silylene center. This leads to the formation of a ketenimine intermediate. The final enamine product is then formed via the hydrosilylation of this ketenimine intermediate. This sequence of oxidative addition, hydrogen migration, and subsequent hydrosilylation represents a distinct mechanism for nitrile functionalization mediated by silicon compounds.

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) calculations have been instrumental in confirming the proposed mechanism for the silicon-mediated enamination of nitriles. Computational studies support the pathway involving an initial H-shift under oxidative addition at the silylene center. These calculations have helped to map the energy profiles of the reaction, identifying the key transition states and intermediates, such as the ketenimine. The theoretical models corroborate the experimental observations and provide a deeper understanding of the electronic and structural changes occurring throughout the catalytic cycle.

Organocatalysis in this compound Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, provides a metal-free alternative for the synthesis of α-arylacetonitriles, including this compound. A prominent strategy in this area is phase-transfer catalysis (PTC).

Phase-transfer catalysis is particularly effective for the alkylation and arylation of compounds with active methylene groups, such as phenylacetonitrile. In a typical liquid-liquid PTC system, a quaternary ammonium salt, like benzyltriethylammonium chloride (BTEAC), is used as the catalyst. The reaction involves the deprotonation of the phenylacetonitrile by a strong aqueous base (e.g., sodium hydroxide) at the interface of the two immiscible phases (aqueous and organic). The phase-transfer catalyst then transports the resulting carbanion into the organic phase, where it can react with an aryl halide, such as a substituted chlorobenzene nih.gov.

The efficiency of this process can be significantly enhanced by using ultrasound irradiation, which increases the interfacial area between the phases and accelerates the reaction rate. For instance, the synthesis of 2-(4-nitrophenyl)-2-phenylacetonitrile from phenylacetonitrile and 1-chloro-4-nitrobenzene has been achieved with high yields in short reaction times using BTEAC under ultrasonic conditions nih.gov. The kinetics of such reactions often follow a pseudo-first-order model, and the choice of catalyst can have a substantial impact on the reaction rate nih.gov. Mechanistic studies suggest that for certain PTC reactions involving the alkylation of phenylacetonitrile, an interfacial mechanism is operative, as indicated by the calculated activation energy nih.gov.

Multi-Step Synthesis Strategies

The synthesis of this compound and its derivatives can also be accomplished through multi-step reaction sequences. These strategies involve the sequential transformation of functional groups starting from readily available precursors.

A common approach involves the α-arylation of a pre-existing phenylacetonitrile core. For example, a transition metal-free, one-pot method has been developed for the synthesis of diaryl ketones, where this compound is used as a reactant researchgate.net. While this demonstrates a reaction of this compound, the principles can be adapted for its synthesis. A plausible multi-step synthesis would start with the arylation of phenylacetonitrile with a suitable biphenyl precursor.

Another strategy involves building the biphenyl moiety first, followed by the introduction of the acetonitrile group. For instance, a substituted biphenyl compound could be halogenated at the benzylic position (if a methyl group is present) and then subjected to nucleophilic substitution with a cyanide salt.

Sequential Reaction Protocols

Sequential, or one-pot, reactions offer an efficient approach to complex molecules by minimizing purification steps and reducing waste. A one-pot strategy for synthesizing diaryl ketones from aryl halides and benzonitrile derivatives highlights the reactivity of the α-position of compounds like this compound researchgate.netbeilstein-journals.org.

A potential sequential protocol for the synthesis of this compound could involve the in-situ generation of an organometallic biphenyl reagent, which then reacts with a haloacetonitrile. Alternatively, a palladium-catalyzed cross-coupling of a biphenyl halide with a cyanoacetate salt, followed by decarboxylation, represents a viable sequential approach for synthesizing α-aryl nitriles. This type of decarboxylative coupling has been shown to be effective for a range of aryl halides and cyanoacetate derivatives.

Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex molecules containing the this compound scaffold, the use of protecting groups is a critical strategy to ensure chemoselectivity. neliti.com Protecting groups are temporarily introduced to mask reactive functional groups, preventing them from undergoing unwanted reactions during subsequent synthetic transformations. neliti.comjocpr.com The choice of a protecting group is dictated by its stability under a range of reaction conditions and the ease of its selective removal. jocpr.com

In the context of synthesizing functionalized this compound derivatives, particularly through cross-coupling reactions like the Suzuki-Miyaura coupling to form the biphenyl core, protecting groups are essential. For instance, if the aryl halides or boronic acids used in the coupling reaction contain reactive functional groups such as hydroxyl (-OH) or amino (-NH2), these groups often require protection to prevent interference with the palladium catalyst and to avoid side reactions. researchgate.net

Common protecting groups for hydroxyl groups include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl ethers, which are generally stable to the basic conditions often employed in Suzuki-Miyaura couplings. neliti.com Amino groups can be protected as carbamates, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), which are robust and can be deprotected under acidic or basic conditions, respectively. neliti.comresearchgate.net

An orthogonal protecting group strategy is particularly valuable in the synthesis of complex derivatives. neliti.com This approach involves using multiple protecting groups that can be removed under different, specific conditions, allowing for the selective deprotection and functionalization of different parts of the molecule in a stepwise manner. neliti.com For example, a molecule could contain both a Boc-protected amine and a TBDMS-protected alcohol. The TBDMS group can be selectively removed with a fluoride source without affecting the Boc group, and the Boc group can be subsequently removed with acid.

Table 1: Common Protecting Groups in the Synthesis of Functionalized Biphenyls

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF) |

| Hydroxyl (-OH) | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |

| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) |

| Amino (-NH₂) | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |

| Carbonyl (C=O) | Acetal/Ketal | - | Acid (e.g., aqueous HCl) |

Emerging Synthetic Technologies

Recent advancements in synthetic chemistry have led to the development of novel technologies that offer significant advantages over traditional batch processing methods. Microwave-assisted synthesis and flow chemistry are at the forefront of these innovations, providing routes to this compound and its derivatives with enhanced efficiency, safety, and scalability.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity profiles. researchgate.netnih.gov This technology has been successfully applied to palladium-catalyzed cross-coupling reactions, including the cyanation of aryl halides to produce aryl nitriles. researchgate.netresearchgate.net

The synthesis of this compound can be achieved through the palladium-catalyzed cyanation of a 2-halobiphenyl precursor. Under microwave irradiation, this reaction can be completed in minutes as opposed to hours required for conventional heating. mdpi.com The rapid and uniform heating provided by microwaves can minimize the formation of byproducts and enhance the efficiency of the catalytic cycle. researchgate.net

Several palladium catalyst systems, in conjunction with various cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), have been shown to be effective for the microwave-assisted cyanation of aryl halides. researchgate.netorganic-chemistry.org The choice of catalyst, ligand, solvent, and cyanide source can be optimized to achieve high yields of the desired this compound derivative.

Table 2: Examples of Microwave-Assisted Palladium-Catalyzed Cyanation of Aryl Halides

| Aryl Halide | Catalyst/Ligand | Cyanide Source | Solvent | Time | Yield |

| 4-Bromotoluene | Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | NMP | 10 min | 95% |

| 2-Chloronaphthalene | Pd₂(dba)₃ / XPhos | Zn(CN)₂ | DMA | 15 min | 88% |

| 3-Bromoanisole | Pd/C | KCN | Toluene/H₂O | 20 min | 92% |

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govthieme-connect.de This technology offers numerous advantages, particularly for reactions that are hazardous, exothermic, or require precise control over reaction parameters. nih.govsemanticscholar.org The cyanation of aryl halides, which often involves highly toxic cyanide reagents, is an ideal candidate for flow chemistry. nih.gov

By conducting the synthesis of this compound in a continuous flow system, the handling of large quantities of cyanide can be avoided, significantly enhancing the safety of the process. nih.govsemanticscholar.org The small reactor volumes in flow systems allow for excellent heat and mass transfer, enabling better control over reaction temperature and mixing, which can lead to higher yields and selectivities. nih.gov

Furthermore, flow chemistry facilitates the integration of multiple reaction and purification steps into a single, continuous process, a concept known as telescoping. thieme-connect.de For the synthesis of this compound, a flow process could be designed to include the formation of the biphenyl scaffold via a Suzuki-Miyaura coupling, followed by the cyanation reaction in a subsequent reactor, and potentially an in-line purification step. Recent developments have also focused on cyanide-free cyanation procedures in continuous flow, utilizing masked cyanide sources to further improve safety. thieme-connect.comthieme-connect.com

Table 3: Comparison of Batch vs. Flow Chemistry for Cyanation Reactions

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Handling of large volumes of hazardous reagents. | Small reaction volumes, in-situ generation of hazardous intermediates possible. nih.gov |

| Heat Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Highly efficient due to high surface-area-to-volume ratio. nih.gov |

| Scalability | Often requires re-optimization of reaction conditions. | Scaled by running the system for a longer duration ("scaling out"). |

| Process Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. nih.govsemanticscholar.org |

| Integration | Difficult to integrate multiple steps. | Readily allows for multi-step, telescoped syntheses. thieme-connect.de |

Reactivity and Chemical Transformations of 2 Biphenylacetonitrile

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group serves as a key site for various chemical transformations, including hydrolysis, amidation, reductions, and cycloaddition reactions.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. fiveable.me In basic media, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. eie.gr

While specific studies on the hydrolysis of 2-biphenylacetonitrile are not extensively detailed, the general mechanism for arylacetonitriles involves the formation of 2-biphenylacetamide as an intermediate, which can then be hydrolyzed to 2-biphenylacetic acid. The reaction conditions, such as temperature and the concentration of the acid or base, can be controlled to favor the formation of either the amide or the carboxylic acid. fiveable.me

General Hydrolysis Pathway of this compound:

Step 1 (Amidation): this compound reacts with water in the presence of a catalyst to form 2-Biphenylacetamide.

Step 2 (Hydrolysis): 2-Biphenylacetamide is further hydrolyzed to yield 2-Biphenylacetic acid and ammonia (B1221849) (or ammonium (B1175870) salt depending on the pH).

The nitrile group of this compound can be reduced to a primary amine, 2-biphenylethylamine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reduction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group. This process occurs in two steps, first forming an imine intermediate which is then further reduced to the amine. youtube.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), is another method for the reduction of nitriles to primary amines. fiveable.me

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org While nitriles can participate in certain cycloaddition reactions, specific examples involving this compound are not widely reported in the literature. In principle, the nitrile group could act as a dienophile or a dipolarophile in reactions such as the Diels-Alder or 1,3-dipolar cycloadditions, respectively, leading to the formation of heterocyclic compounds. libretexts.orguchicago.edu However, the reactivity of the nitrile group in such reactions is often lower compared to other unsaturated functional groups.

Reactions Involving the Biphenyl (B1667301) Moiety

The biphenyl group of this compound can also undergo various chemical transformations, particularly electrophilic aromatic substitution and palladium-catalyzed coupling reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom, typically hydrogen, attached to an aromatic ring is replaced by an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com

The biphenyl system in this compound consists of two phenyl rings. The acetonitrile (B52724) substituent (-CH₂CN) on one of the rings will influence the regioselectivity of electrophilic attack. The cyanomethyl group is generally considered to be a deactivating group and a meta-director for electrophilic aromatic substitution on the ring to which it is attached. This is due to the electron-withdrawing nature of the nitrile group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) using a halogen in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

The substitution pattern on the second, unsubstituted phenyl ring would be directed by the first phenyl ring, which acts as an ortho, para-directing group. Therefore, electrophilic attack on the second ring would be expected to occur at the positions ortho and para to the point of attachment to the first ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the biphenyl moiety can participate in such reactions, particularly if one of the phenyl rings is functionalized with a leaving group such as a halide or a triflate.

More relevant to the structure of this compound is the palladium-catalyzed α-arylation of the acetonitrile moiety. This reaction involves the coupling of an aryl halide or triflate with the enolate of the acetonitrile, formed by deprotonation of the acidic methylene (B1212753) protons. This method provides a direct route to synthesize more complex diarylacetonitriles.

Recent advancements have demonstrated the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates, leading to the synthesis of aryl acrylonitriles. nih.gov While this example does not directly involve arylation of the biphenyl moiety, it highlights the reactivity of the α-position of the acetonitrile group in palladium-catalyzed transformations.

Formation of Complex Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of various complex heterocyclic systems, owing to the reactivity of both its nitrile and active methylene groups.

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant biological activities. mdpi.com Several synthetic strategies for these derivatives utilize precursors that can be derived from or are analogous to this compound.

One synthetic approach involves the condensation of a 4-chloro-5-cyano-2-methylsulfanyl-pyrimidine with methylamine, followed by reduction of the nitrile group to an aldehyde. nih.gov This aldehyde can then undergo further reactions to form the pyridone ring. A subsequent condensation with a compound like 4-biphenylacetonitrile (B151210) can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov For instance, the condensation of an appropriate aldehyde with 4-biphenylacetonitrile in the presence of sodium hydride in 2-ethoxyethanol (B86334) can yield pyridopyrimidin-7-imines. nih.gov

The general reactivity of nitriles and active methylene groups is central to the construction of the pyridopyrimidine scaffold. For example, the reaction of 6-aminouracil (B15529) derivatives with various reagents, including those containing nitrile functionalities, is a common method for synthesizing these heterocyclic systems.

| Starting Material | Reagents | Product | Reference |

| 4-chloro-5-cyano-2-methylsulfanyl-pyrimidine | 1. Methylamine 2. Diisobutylaluminum hydride 3. 4-Biphenylacetonitrile, NaH, 2-ethoxyethanol | 6-(biphenyl-4-yl)-8-methyl-2-phenylamino-8H-pyrido-[2,3-d]pyrimidin-7-one | nih.gov |

| 6-Aminouracil | Malononitrile, Aldehydes, Nanocrystalline MgO | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |

Information regarding the direct involvement of this compound in the formation of Si-Heteroimidazolidine rings was not found in the provided search results. This suggests that this specific application may be less common or documented in more specialized literature not covered in the initial search.

Imidazoles and Other Nitrogen Heterocycles

The reactivity of this compound allows for its use as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds. A notable application is in the formation of imidazoles and their partially saturated analogues, imidazolines. This transformation typically involves a two-step process: the initial cyclocondensation of this compound with a diamine to form an imidazoline (B1206853), followed by an oxidation step to yield the aromatic imidazole (B134444).

The synthesis of 2-imidazolines from nitriles is a well-established method. This reaction involves the cyclocondensation of a nitrile with a 1,2-diamine, such as ethylenediamine (B42938). In the case of this compound, the reaction with ethylenediamine would lead to the formation of 2-(biphenyl-2-ylmethyl)-4,5-dihydro-1H-imidazole. This reaction is typically carried out under reflux conditions, and various catalysts can be employed to improve the reaction efficiency.

The subsequent conversion of the 2-imidazoline to the corresponding imidazole, 2-(biphenyl-2-ylmethyl)-1H-imidazole, requires a dehydrogenation or oxidation step. This process removes two hydrogen atoms from the imidazoline ring, resulting in the formation of the aromatic imidazole ring. Various oxidizing agents can be used for this purpose.

While specific research detailing the synthesis of imidazoles directly from this compound is not extensively documented in readily available literature, the general reactivity of nitriles provides a strong basis for this synthetic route. The following table outlines the key steps and intermediates in the proposed synthesis of 2-(biphenyl-2-ylmethyl)-1H-imidazole from this compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Cyclocondensation | This compound, Ethylenediamine | Reflux, Catalyst (e.g., sulfur) | 2-(Biphenyl-2-ylmethyl)-4,5-dihydro-1H-imidazole |

| 2. Dehydrogenation | 2-(Biphenyl-2-ylmethyl)-4,5-dihydro-1H-imidazole | Oxidizing agent (e.g., BaMnO₄) | 2-(Biphenyl-2-ylmethyl)-1H-imidazole |

Further research into the optimization of reaction conditions, including the choice of catalysts and oxidizing agents, would be beneficial for the efficient synthesis of imidazoles and other nitrogen heterocycles from this compound.

Applications of 2 Biphenylacetonitrile and Its Derivatives in Advanced Chemical Research

Precursors in Fine Chemical Synthesis

The biphenyl (B1667301) and acetonitrile (B52724) components of 2-biphenylacetonitrile provide a versatile scaffold that can be chemically modified to produce a wide range of complex molecules. This has led to its use as a precursor in the synthesis of various fine chemicals.

Pharmaceutical Intermediates

While direct evidence for the use of this compound in the synthesis of commercial drugs is not extensively documented in publicly available literature, the structural motif is present in various pharmacologically active compounds. Biphenyl derivatives are known to be crucial in the development of a range of therapeutics. For instance, complex biphenyl derivatives are key intermediates in the synthesis of drugs like Sacubitril, a cardiovascular medication. The synthesis of certain programmed death-ligand 1 (PD-L1) inhibitors, a class of cancer immunotherapy drugs, also involves intermediates containing a biphenyl structure linked to a nitrile-containing heterocyclic moiety. One such example is the synthesis of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, which have been evaluated for their ability to inhibit the PD-1/PD-L1 interaction nih.gov. These examples highlight the potential of this compound and its derivatives as important intermediates in the synthesis of future pharmaceutical agents.

Agrochemical Precursors

Materials Science Applications

The rigid biphenyl structure combined with the polar nitrile group in this compound derivatives makes them interesting candidates for the development of advanced materials with unique optical and electronic properties.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in sensors, bioimaging, and optoelectronic devices. While there are no specific reports of AIE fluorophores derived directly from this compound, the structural elements are present in known AIE-active molecules. For example, many AIEgens are based on the tetraphenylethylene (B103901) (TPE) core, which can be synthesized from precursors containing phenyl groups. The nitrile group is also a common component in donor-acceptor type AIE fluorophores. The combination of a biphenyl group (a larger conjugated system than a single phenyl ring) and a nitrile group in this compound could potentially be exploited to design novel AIEgens with tailored photophysical properties.

Table 1: Examples of AIE-Active Compound Classes with Structural Similarities to this compound Derivatives

| AIE Compound Class | Key Structural Features | Potential Connection to this compound |

| Tetraphenylethylene (TPE) Derivatives | Multiple phenyl rings that undergo restricted intramolecular rotation in the aggregated state. | The biphenyl group of this compound could serve as a building block for larger poly-aryl systems. |

| Donor-π-Acceptor (D-π-A) Systems | An electron-donating group and an electron-accepting group connected by a π-conjugated bridge. | The nitrile group is a strong electron acceptor, and the biphenyl group can be functionalized with electron-donating groups. |

| Cyanostilbene Derivatives | A stilbene (B7821643) core with a cyano group, which often exhibits AIE properties. | The acetonitrile moiety provides the cyano group, and the biphenyl structure can be part of the conjugated backbone. |

This table is illustrative and based on the general principles of AIEgen design, as direct examples from this compound are not available.

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure of the organic semiconductor. The biphenyl unit in this compound provides a rigid, conjugated backbone that can facilitate charge transport, while the polar nitrile group can influence the material's electronic properties and molecular packing.

A recent study reported the synthesis of a complex organic semiconductor, (E)-2-(6-(4′-(diphenylamino)-[1,1′-biphenyl]-2-yl)- mdpi.comresearchgate.netrsc.orgoxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)-2-(6-(4′-(diphenylamino)-[1,1′-biphenyl]-2-yl)- mdpi.comresearchgate.netrsc.orgoxadiazolo[3,4-b]pyrazin-5-yl)acetonitrile, which was synthesized from a biphenyl-containing amine and 2-cyanoacetic acid mdpi.com. This molecule demonstrated interesting photophysical and electrochemical properties, suggesting its potential for use in organic electronic devices. While not a direct derivative of this compound, this example showcases how the combination of a biphenyl moiety and a nitrile group can be utilized to create functional organic semiconductors.

Table 2: Potential Properties of Organic Electronic Materials Derived from this compound

| Property | Potential Influence of this compound Moiety |

| Charge Carrier Mobility | The rigid and planar biphenyl group could promote intermolecular π-π stacking, which is beneficial for charge transport. |

| Energy Levels (HOMO/LUMO) | The electron-withdrawing nature of the nitrile group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). |

| Solubility and Processability | The biphenyl group can be functionalized with alkyl chains to improve solubility in organic solvents, facilitating solution-based processing of electronic devices. |

| Molecular Packing | The overall molecular shape and the presence of the polar nitrile group will influence how the molecules pack in the solid state, which is critical for device performance. |

This table outlines the potential contributions of the this compound scaffold to the properties of organic electronic materials based on established principles of materials design.

Role as a Research Tool and Reagent

The chemical reactivity of this compound makes it a useful tool for synthetic chemists. The methylene (B1212753) group (-CH2-) adjacent to the nitrile group is activated, meaning the protons on this carbon are acidic and can be readily removed by a base. This allows for a variety of chemical transformations, making this compound a versatile reagent in organic synthesis.

One of the key reactions involving compounds with an active methylene group is the Knoevenagel condensation. In this reaction, the active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond. It is plausible that this compound can participate in Knoevenagel condensations to synthesize more complex molecules with extended conjugation.

Furthermore, the carbanion generated by deprotonating the active methylene group can act as a nucleophile in various other reactions, such as alkylations and acylations. This allows for the introduction of a wide range of functional groups at the carbon atom adjacent to the nitrile. The nitrile group itself can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for synthetic diversification. These reactions make this compound a valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govmdpi.com It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

DFT calculations have been instrumental in understanding the reaction mechanisms involving nitrile compounds. For instance, in the copper-catalyzed C-H cyanation of 2-phenylpyridine using benzyl nitrile, an isomer of 2-biphenylacetonitrile, DFT studies at the B3LYP/6-31+G(d,p) level have been used to explore the reaction pathways. wikipedia.orgresearchgate.net These studies show that under oxidative conditions, 2-phenylacetonitrile can be converted to benzoyl cyanide through multiple possible routes. wikipedia.orgresearchgate.net Such computational investigations can predict the most likely reaction pathways by calculating the energy barriers of various transition states, providing valuable insights for optimizing reaction conditions in synthetic chemistry. nih.gov

The calculated energetics for different proposed mechanisms, such as stepwise versus concerted pathways in cycloaddition reactions, can be determined, offering a theoretical basis for observed product distributions. nih.gov While specific DFT studies on the reaction mechanisms of this compound itself are not extensively documented in the reviewed literature, the principles from studies on similar molecules are directly applicable.

DFT is a powerful tool for the accurate prediction of various molecular properties. mdpi.comenergy.gov By calculating the electronic ground state of a molecule, a wide range of properties can be derived. These include geometric parameters (bond lengths and angles), vibrational frequencies (infrared and Raman spectra), and electronic properties such as dipole moments and polarizability. Machine learning models are also being developed to predict molecular properties, often using DFT-computed data as a benchmark. energy.gov

| Property | Predicted Value | Method |

| Dipole Moment | Data not available | DFT/B3LYP |

| Polarizability | Data not available | DFT/B3LYP |

| Vibrational Frequencies | Data not available | DFT/B3LYP |

Note: This table is illustrative of the types of properties that can be predicted. Specific values for this compound would require dedicated DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. uci.eduhuntresearchgroup.org.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in chemical reactions. huntresearchgroup.org.uk

A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. queensu.ca The energies of these frontier orbitals can be calculated using DFT methods. For aromatic nitriles, the HOMO is typically a π-orbital associated with the aromatic rings, while the LUMO is often a π*-antibonding orbital. The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table illustrates the parameters obtained from a HOMO-LUMO analysis. Specific values for this compound require computational studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. ucl.ac.uk These simulations can provide detailed information about the conformational changes, diffusion, and interactions of molecules in different environments, such as in solution. rsc.orgmdpi.comnih.govaimspress.com

While specific MD simulations for this compound were not found in the searched literature, simulations of similar molecules like acetonitrile (B52724) in aqueous solutions have been performed. ucl.ac.uk Such studies reveal insights into the local structure and dynamics of the solvent around the solute molecule. For this compound, MD simulations could be used to investigate its solvation in various solvents, its aggregation behavior, and its interactions with biological macromolecules.

In Silico Evaluation of Biological Activities

In silico methods are computational techniques used to predict the biological activities of chemical compounds. nih.govmdpi.comrsc.orgnih.govarxiv.orgcsbsju.edunih.gov These approaches, which include molecular docking and quantitative structure-activity relationship (QSAR) studies, can screen large libraries of compounds for potential therapeutic effects and predict their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

For derivatives of benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate, in silico studies have been conducted to evaluate their anticancer potential. uci.edu These studies often involve molecular docking to predict the binding affinity of the compounds to specific protein targets. While direct in silico evaluations of the biological activities of this compound are not detailed in the provided search results, the methodologies are well-suited for assessing its potential interactions with various biological targets.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.orgqueensu.cacsbsju.edu A key area within this field is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. wikipedia.orgqueensu.ca

Recent research has demonstrated the precise recognition of benzonitrile derivatives by supramolecular macrocycles. nih.gov In these studies, co-crystallization methods have shown that host molecules can specifically bind to the benzonitrile fragment through a combination of non-covalent interactions, including C-H···π, C-H···O, and C-H···N interactions. nih.gov This "key-lock" type of complex formation has been observed for a variety of benzonitrile derivatives, including commercially available drugs. nih.gov While specific host-guest complexes involving this compound as the guest were not identified in the search results, its benzonitrile moiety suggests its potential to participate in such interactions. The biphenyl (B1667301) group would likely influence the binding affinity and selectivity due to its size and potential for π-π stacking interactions.

Future Research Trajectories for this compound

The chemical compound this compound is emerging as a molecule of significant interest, prompting a forward-look into promising avenues for future research and development. Scientific exploration is poised to unlock novel synthetic pathways, expand its application landscape, and align its production with sustainable chemical principles. Key areas of focus include the advancement of asymmetric synthesis, the discovery of innovative catalytic systems, and the application of computational modeling to predict its chemical behavior.

常见问题

Basic: What are the recommended protocols for synthesizing 2-Biphenylacetonitrile with high purity and yield?

To synthesize this compound, researchers should employ well-documented coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts to link biphenyl moieties with acetonitrile precursors. Critical steps include:

- Purification : Use column chromatography or recrystallization to isolate the product, ensuring purity (>98% by HPLC).

- Yield Optimization : Adjust stoichiometric ratios (e.g., aryl halide to nitrile precursor) and reaction time/temperature.

- Characterization : Confirm structure via / NMR and FT-IR to validate cyano (-CN) and biphenyl signatures .

- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic steps, including solvent choices and catalyst loading .

Basic: How should researchers characterize this compound to confirm structural integrity?

Characterization requires a multi-technique approach:

- Spectral Analysis : NMR (δ ~3.8 ppm for methylene protons adjacent to -CN), NMR (δ ~120 ppm for nitrile carbon), and FT-IR (sharp peak ~2240 cm for -CN stretch).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) matching the theoretical mass.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and melting point determination.

- Reference Standards : Cross-validate spectral data with PubChem entries (e.g., InChIKey: LSFWUQCOTXRZHH-UHFFFAOYSA-N) .

Intermediate: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Address contradictions through:

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature).

- Literature Cross-Validation : Compare data with authoritative sources like PubChem or EPA toxicological reviews .

- Advanced Analytics : Use differential scanning calorimetry (DSC) for thermal stability and dynamic light scattering (DLS) for solubility profiling.

- Statistical Analysis : Apply ANOVA to assess inter-lab variability .

Intermediate: What methodologies are recommended for evaluating the biological activity of this compound?

- In Vitro Assays : Test cytotoxicity via MTT assay (IC) against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Use fluorescence-based assays to study interactions with target enzymes (e.g., kinases).

- Dose-Response Curves : Include positive/negative controls and report EC values with 95% confidence intervals.

- Ethical Compliance : Adhere to NIH guidelines for non-FDA-approved compounds, avoiding human/animal administration .

Advanced: How can computational models predict the reactivity or binding affinity of this compound in drug design?

- Molecular Dynamics (MD) : Simulate ligand-protein interactions using software like AutoDock or GROMACS.

- Quantum Mechanics (QM) : Calculate electron density maps (e.g., DFT) to identify reactive sites (e.g., nitrile group).

- SAR Studies : Corrogate structural modifications (e.g., biphenyl substitution patterns) with bioactivity data .

- Validation : Cross-check computational results with experimental IC or K values .

Advanced: What experimental strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to extreme pH (1–13) and temperatures (40–80°C), monitoring degradation via LC-MS.

- Kinetic Studies : Plot Arrhenius curves to predict shelf-life.

- Protective Formulations : Test stabilizers (e.g., antioxidants) in solution or solid-state .

Advanced: Which analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

- LC-MS/MS : Use multiple reaction monitoring (MRM) for high sensitivity (LOD < 1 ng/mL).

- Internal Standards : Deuterated analogs (e.g., this compound-d) to correct matrix effects.

- Validation : Follow ICH guidelines for linearity (R > 0.99), precision (%RSD < 5%), and recovery (85–115%) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

- Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance electrophilicity.

- Bioisosteric Replacement : Substitute -CN with tetrazole or carboxylate to improve solubility.

- 3D-QSAR : Develop CoMFA/CoMSIA models to predict activity cliffs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。